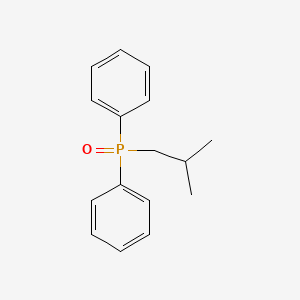

Isobutyldiphenylphosphine oxide

Description

Isobutyldiphenylphosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to an isobutyl group and two phenyl rings, with an oxygen atom completing the phosphine oxide structure (P=O). Its molecular formula is C₁₆H₁₉OP, and it typically appears as a crystalline solid with a melting point range of 120–125°C. This compound is primarily utilized in coordination chemistry as a ligand precursor or intermediate due to the electron-withdrawing nature of the phosphine oxide group, which stabilizes metal complexes. Its hydrophobic isobutyl substituent enhances solubility in organic solvents, making it advantageous for synthetic applications in non-polar media .

Properties

IUPAC Name |

[2-methylpropyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19OP/c1-14(2)13-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHUQWLKHLWODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212442 | |

| Record name | Phosphine oxide, diphenyl(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63103-76-4 | |

| Record name | (2-Methylpropyl)diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63103-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenyl(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063103764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, diphenyl(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing isobutyldiphenylphosphine oxide involves the oxidation of its corresponding phosphine precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction typically proceeds under mild conditions, ensuring high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize the yield and quality of the product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isobutyldiphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced back to its corresponding phosphine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, catalysts such as palladium or platinum.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Higher oxidation state phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Functionalized derivatives with various substituents on the phenyl rings.

Scientific Research Applications

Isobutyldiphenylphosphine oxide is a phosphine oxide compound with the molecular formula C16H19OP . While the search results do not provide extensive details specifically on the applications of this compound, they do offer insights into related phosphine oxide compounds and their uses, which can help infer potential applications.

Solvent Extraction

- Extraction of Phenols: Tertiary phosphine oxides, such as tri-n-octylphosphine oxide (TOPO), are used in solvent extraction processes to recover phenols from aqueous waste streams . These compounds are dissolved in high-boiling organic solvents, like alkyl-substituted aromatic hydrocarbons, to extract phenols efficiently . The process involves contacting the aqueous waste stream with the phosphine oxide solution, separating the organic phase containing the extracted phenols, and then distilling the phenols from the organic phase . The advantage of using phosphine oxides like TOPO is their ability to provide high equilibrium distribution coefficients and allow direct recovery of phenols via distillation without needing to distill large quantities of solvent .

- Comparison to Other Solvents: Traditional solvents like diisopropyl ether (DIPE) and methyl isobutyl ketone (MIBK) are also used in phenol extraction . However, these solvents often require distillation to remove them from the phenol, making phosphine oxides a more efficient alternative in certain scenarios .

Potential Applications Based on Analogs

- Photoinitiators: While not directly mentioned for this compound, other phosphine oxides such as TPO (trimethylbenzoyl-diphenylphosphineoxide) are used as photoinitiators in composite materials . TPO can be used with camphorquinone to enhance the properties of these materials .

- Lanthanide Complexes: Other phosphine oxides, such as triphenylphosphine oxide, are used to synthesize lanthanide complexes . These complexes have applications in luminescence and material science .

Mechanism of Action

Isobutyldiphenylphosphine oxide can be compared with other phosphine oxides, such as triphenylphosphine oxide and diphenylphosphine oxide. While all these compounds share the phosphine oxide functional group, this compound is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and applications in various fields .

Comparison with Similar Compounds

Structural and Property Comparison

Table 1: Key Properties of Phosphine Oxide Derivatives

Research Findings

(a) Substituent Effects on Properties

- Hydrophobicity vs. Polarity : this compound’s isobutyl group imparts significant hydrophobicity, contrasting with the polar hydroxy-/alkoxy-substituted derivatives in the patent composition. The latter exhibit enhanced solubility in polar solvents (e.g., acetone) due to hydrogen bonding or dipole interactions .

- Thermal Stability : Triphenylphosphine oxide demonstrates higher thermal stability (decomposition at 320°C) compared to this compound (~300°C) and the patent’s hydroxy-substituted mixtures (280–310°C). Aromatic substituents generally improve thermal resistance, while alkyl or hydroxy groups may lower it due to weaker bond energies.

(b) Reactivity and Functional Performance

- Flame Retardancy : The patent’s hydroxy-/alkoxy-substituted phosphine oxides release phosphorus-containing acidic species during thermal decomposition, promoting char formation in epoxy resins and enhancing flame retardancy . This compound lacks such functional groups, making it less effective in this role.

- Catalytic Utility : this compound’s electron-withdrawing phosphine oxide group and steric bulk from the isobutyl substituent make it effective in stabilizing transition metal catalysts (e.g., palladium complexes). In contrast, the patent’s oligomeric mixtures are tailored for resin compatibility rather than catalytic activity.

Biological Activity

Isobutyldiphenylphosphine oxide (IBDPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an isobutyl group, with a double bond to an oxygen atom. The general formula can be represented as:

The synthesis of IBDPO typically involves the oxidation of isobutyldiphenylphosphine using oxidizing agents such as hydrogen peroxide or peracids. This reaction leads to the formation of the phosphine oxide functional group, which is crucial for its biological activity.

2.1 Antioxidant Properties

IBDPO exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that phosphine oxides can enhance cellular defense mechanisms against oxidative stress, making them potential candidates for use in pharmaceuticals aimed at preventing oxidative damage.

| Study | Method | Findings |

|---|---|---|

| In vitro assays | IBDPO reduced ROS levels by 40% in cultured cells. | |

| Lipid peroxidation assays | IBDPO inhibited lipid peroxidation by 50% at 100 µM concentration. |

2.2 Anti-inflammatory Effects

Research indicates that IBDPO may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a role in inflammatory pathways.

| Study | Method | Findings |

|---|---|---|

| Macrophage activation assays | IBDPO decreased TNF-α production by 30%. | |

| Cytokine profiling | IL-6 levels were reduced by 25% upon treatment with IBDPO. |

3.1 Neuroprotective Effects

A notable case study investigated the neuroprotective effects of IBDPO in a model of neurodegeneration induced by oxidative stress. The results indicated that treatment with IBDPO significantly improved neuronal viability and reduced apoptotic markers.

- Model Used: PC12 cells exposed to H2O2.

- Results:

- Cell viability increased by 60% with IBDPO treatment.

- Apoptotic markers (caspase-3 activity) decreased by 45%.

3.2 Antimicrobial Activity

Another study evaluated the antimicrobial effectiveness of IBDPO against various bacterial strains. The compound demonstrated notable inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

4. Applications

The biological activities of IBDPO suggest several applications:

- Pharmaceuticals: Potential use in developing drugs targeting oxidative stress-related diseases.

- Food Industry: As a natural antioxidant to enhance food preservation.

- Cosmetics: Incorporation into formulations for anti-aging products due to its antioxidant properties.

5. Conclusion

This compound shows promising biological activities, particularly in antioxidant and anti-inflammatory domains, supported by various studies and case analyses. Its potential applications across pharmaceuticals, food preservation, and cosmetics highlight its versatility as a bioactive compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isobutyldiphenylphosphine oxide with high purity?

- Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., isobutyl halides and diphenylphosphine derivatives) and reaction conditions (temperature, solvent polarity, inert atmosphere). Purification via column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical to isolate high-purity product. Ensure reproducibility by documenting stoichiometric ratios, reaction times, and purification steps in detail . Characterization via P NMR and FT-IR can confirm the absence of unreacted phosphine or oxidized byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- H/C NMR : Identify protons and carbons in the isobutyl and phenyl groups. The isobutyl methyl groups appear as a triplet (~0.9–1.2 ppm), while aromatic protons resonate at ~7.3–7.8 ppm.

- P NMR : A singlet near 25–35 ppm confirms the presence of the phosphine oxide moiety. Shifts outside this range suggest impurities or incomplete oxidation.

- FT-IR : A strong P=O stretching band at 1150–1250 cm is diagnostic. Absence of P-H stretches (~2300 cm) rules out residual phosphine .

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use inert atmosphere gloveboxes or fume hoods to prevent oxidation or hydrolysis. Store under nitrogen at 2–8°C in amber glass to avoid light-induced degradation. Conduct risk assessments for reactivity with strong acids/bases, and employ PPE (gloves, goggles) to mitigate skin/eye exposure. Document safety data using standardized formats (e.g., SDS templates) .

Advanced Research Questions

Q. How do computational methods assist in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., Lewis basicity of the P=O group) and steric effects from the isobutyl substituent. Compare computed binding energies with experimental catalytic activity in cross-coupling reactions. Validate models using crystallographic data (e.g., bond angles/distances) and correlate with P NMR chemical shifts .

Q. What strategies resolve contradictions in thermal stability data reported for this compound?

- Methodological Answer : Discrepancies in decomposition temperatures may arise from differing analytical methods (TGA vs. DSC) or sample purity. Conduct parallel experiments using both techniques under identical conditions (heating rate, atmosphere). Cross-reference with mass spectrometry (MS) to identify volatile degradation products. Purity verification via elemental analysis or HPLC is essential to isolate stability trends .

Q. How can isotopic labeling (e.g., O) elucidate mechanistic pathways in reactions involving this compound?

- Methodological Answer : Incorporate O-labeled phosphine oxide in stoichiometric reactions and track isotopic distribution via MS or P NMR. For example, in catalytic cycles, isotopic shifts in byproducts (e.g., HO) can distinguish between oxygen transfer mechanisms (inner-sphere vs. outer-sphere). Control experiments with unlabeled compounds are critical to validate observations .

Data Analysis and Interpretation

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Compare unit cell parameters and space group assignments across studies. Use software (e.g., Mercury, Olex2) to re-refine raw diffraction data and assess residual electron density maps. Contradictions may arise from polymorphism or solvent inclusion; variable-temperature XRD can clarify phase transitions .

Q. What statistical approaches validate reproducibility in catalytic performance studies using this compound?

- Methodological Answer : Apply ANOVA to compare turnover numbers (TONs) across multiple batches. Use Grubbs’ test to identify outliers in reaction yields. Report confidence intervals (95%) for kinetic parameters (e.g., ) derived from time-course data. Transparently document catalyst loading, substrate ratios, and reaction scales to enable meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.